RPR-101511

描述

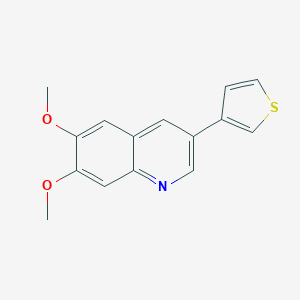

Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-3-thiophen-3-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGRQYJJHXVWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146535-06-0 | |

| Record name | RPR-101511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPR-101511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568TMU9H2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6,7 Dimethoxy 3 Thiophen 3 Yl Quinoline and Analogues

General Strategies for Quinoline (B57606) Core Synthesis

The synthesis of the quinoline core is a well-established area of organic chemistry, with numerous named reactions developed over the past century. These methods can be broadly categorized into classical annulation reactions, which involve the formation of the quinoline ring through cyclization of acyclic precursors, and modern catalytic approaches that often offer milder reaction conditions and greater functional group tolerance.

Classical Annulation Reactions

The classical methods for quinoline synthesis are powerful tools for constructing the fundamental ring system and remain relevant in contemporary organic synthesis. These reactions typically involve the condensation of anilines or other benzene (B151609) derivatives with three-carbon units to form the pyridine (B92270) ring of the quinoline system.

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). iaea.org This reaction can be catalyzed by either acids or bases. iaea.org For the synthesis of 6,7-dimethoxy-3-(thiophen-3-yl)quinoline, a potential Friedländer approach would involve the reaction of 2-amino-4,5-dimethoxybenzaldehyde (B1599635) or a related ketone with a carbonyl compound that can provide the thiophen-3-yl moiety at the 3-position.

A relevant example is the synthesis of 6,7-dimethoxy-2-methyl-3-(4-nitrophenoxy)quinoline, which was achieved through a Friedländer cyclization reaction. iaea.org The optimization of this reaction highlighted the importance of the choice of base and solvent, with piperidine (B6355638) in refluxing ethanol (B145695) providing the highest yields. iaea.org

Table 1: Examples of Friedländer Synthesis of Substituted Quinolines

| 2-Aminoaryl Carbonyl Reactant | Methylene-Active Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Amino-4,5-dimethoxyacetophenone | 2-(4-Nitrophenoxy)acetaldehyde | Piperidine, Ethanol, Reflux | 6,7-Dimethoxy-2-methyl-3-(4-nitrophenoxy)quinoline | High | iaea.org |

| 2-Aminobenzaldehyde | Acetylacetone | L-proline, DMSO, 100 °C | 3-Acetyl-2-methylquinoline | 92 | Recent Study |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | NaOH, Ethanol, Reflux | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | 85 | Recent Study |

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. For the synthesis of a 6,7-dimethoxy-substituted quinoline, 3,4-dimethoxyaniline (B48930) would be the starting material. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can limit its applicability for substrates with sensitive functional groups.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines. wikipedia.orgdbpedia.org This reaction is also typically carried out under acidic conditions. A potential route to 6,7-dimethoxy-3-(thiophen-3-yl)quinoline could involve the reaction of 3,4-dimethoxyaniline with 3-(thiophen-3-yl)acrolein.

Table 2: Examples of Skraup and Doebner-Von Miller Syntheses

| Aniline Derivative | Carbonyl Component | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,4-Dimethoxyaniline | Glycerol, Nitrobenzene | H₂SO₄, Heat | 6,7-Dimethoxyquinoline (B1600373) | Moderate | General Method |

| Aniline | Crotonaldehyde | HCl, Heat | 2-Methylquinoline | 70 | Recent Study |

| p-Toluidine | Methyl vinyl ketone | H₂SO₄, As₂O₅ | 2,6-Dimethylquinoline | 65 | Recent Study |

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.orgnih.gov Depending on the reaction conditions, either a 4-hydroxyquinoline (B1666331) (at lower temperatures) or a 2-hydroxyquinoline (B72897) (at higher temperatures) can be obtained. wikipedia.org To synthesize a 6,7-dimethoxy-4-hydroxyquinoline, 3,4-dimethoxyaniline would be reacted with a suitable β-ketoester. The introduction of the thiophen-3-yl group at the 3-position would require a β-ketoester with a thiophen-3-yl substituent at the α-position. The reaction is known to be effective for anilines with alkoxy groups. sci-hub.cat

The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines, which starts with the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.org This method is particularly useful for preparing 4-hydroxyquinoline-3-carboxylic acid esters, which can be further modified. The synthesis of 6,7-dimethoxy-4-hydroxyquinoline derivatives has been achieved using this methodology.

Table 3: Examples of Conrad-Limpach and Gould-Jacobs Syntheses

| Aniline Derivative | β-Ketoester / Malonate Derivative | Conditions | Product | Yield (%) | Reference |

| 3,4-Dimethoxyaniline | Ethyl acetoacetate | Dowtherm A, 250 °C | 4-Hydroxy-6,7-dimethoxy-2-methylquinoline | Good | General Method |

| m-Chloroaniline | Ethyl benzoylacetate | PPA, Heat | 7-Chloro-4-hydroxy-2-phenylquinoline | Moderate | sci-hub.cat |

| 3,4-Dimethoxyaniline | Diethyl ethoxymethylenemalonate | Heat | Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate | High | General Method |

The Camps cyclization is the base-catalyzed cyclization of an o-acylaminoacetophenone to afford a hydroxyquinoline. wikipedia.org Depending on the structure of the starting material, a mixture of 2-hydroxy- and 4-hydroxyquinolines can be formed. wikipedia.org To apply this method to the synthesis of the target compound, an appropriately substituted N-(2-acyl-4,5-dimethoxyphenyl)amide would be required as the precursor. The acyl group would need to incorporate the thiophene (B33073) moiety.

Table 4: Example of Camps Cyclization

| o-Acylaminoacetophenone | Base/Conditions | Product(s) | Yield (%) | Reference |

| N-(2-acetylphenyl)acetamide | NaOH, Ethanol, Reflux | 2,4-Dimethyl-quinolin-4-ol and 4-methyl-1H-quinolin-2-one | Mixture | General Method |

| N-(2-benzoylphenyl)acetamide | NaOEt, Ethanol, Reflux | 2-Methyl-4-phenylquinolin-4-ol and 4-phenyl-1H-quinolin-2-one | Mixture | General Method |

Modern Catalytic Approaches

In recent years, modern catalytic methods have emerged as powerful alternatives to the classical quinoline syntheses, often providing milder reaction conditions, higher yields, and broader substrate scope. These methods frequently employ transition metal catalysts, such as palladium and copper, to facilitate C-C and C-N bond formation. organic-chemistry.orgnumberanalytics.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully applied to the synthesis of 3-arylquinolines. acs.org For instance, a palladium-catalyzed C-H functionalization approach has been developed for the regioselective synthesis of 3-arylquinolines. acs.org Copper-catalyzed reactions, including Ullmann-type couplings, have also proven effective for the synthesis of substituted quinolines. organic-chemistry.org

Microwave-assisted synthesis has also gained prominence as a green and efficient technique for the synthesis of quinoline derivatives, often leading to significantly reduced reaction times and improved yields. rsc.orgingentaconnect.comnih.goveurekaselect.comacs.org

Table 5: Examples of Modern Catalytic Syntheses of Quinolines

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Palladium-catalyzed C-H Arylation | N-Acyl-1,2-dihydroquinoline, Aryl boronic acid | Pd(OAc)₂, Ligand, Oxidant | 3-Arylquinoline | Good | acs.org |

| Copper-catalyzed C-N Coupling/Condensation | o-Acylaniline, Alkenyl iodide | CuI, Glycine, K₂CO₃, 130 °C | 3,4-Disubstituted quinoline | up to 95 | organic-chemistry.org |

| Microwave-assisted Friedländer | 2-Aminoaryl ketone, Carbonyl compound | Catalyst-free, Water, 70 °C | Polysubstituted quinoline | up to 97 | organic-chemistry.org |

Transition Metal-Catalyzed C-H Activation Pathways

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. polyu.edu.hkresearchgate.netmdpi.comacs.org This approach allows for the direct introduction of substituents, potentially including the thiophen-3-yl group, onto the quinoline core, thereby offering a more atom- and step-economical synthesis. researchgate.net

Rhodium, Ruthenium, and Cobalt Catalysis: Rhodium, ruthenium, and cobalt catalysts are frequently employed for C-H activation. acs.orgnih.govresearchgate.net For instance, rhodium-based catalysts have been extensively used for both sp² and sp³ C-H bond activation/functionalization of various arenes and heteroarenes, including quinolines. researchgate.net The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization at specific positions. nih.gov While C2 and C8 functionalizations are more common due to the formation of stable five- or six-membered metallacycle intermediates, strategies for C3 functionalization are also being developed. researchgate.netacs.org

Copper and Silver Catalysis: Copper and silver catalysts also play a role in quinoline synthesis and functionalization. While less common for direct C-H activation at the C3 position, they are utilized in various cyclization and coupling reactions that can lead to substituted quinolines.

A significant challenge in applying C-H activation for the synthesis of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline is achieving high regioselectivity for the C3 position in the presence of the electron-donating methoxy (B1213986) groups, which can influence the electronic properties of the quinoline ring.

Palladium-Catalyzed Carbonylation and Dehydrogenative Coupling

Palladium catalysis is a cornerstone of modern organic synthesis and offers viable routes to substituted quinolines. While direct C-H carbonylation at the C3 position of a pre-formed 6,7-dimethoxyquinoline is a possibility, a more common and predictable approach involves the cross-coupling of a C3-functionalized quinoline with a suitable thiophene derivative.

A plausible and widely used method for introducing the thiophen-3-yl group is through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions. organic-chemistry.orgrsc.orgwikipedia.org This would typically involve the synthesis of a 3-halo-6,7-dimethoxyquinoline (e.g., 3-bromo- (B131339) or 3-iodo-6,7-dimethoxyquinoline) as a key intermediate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction between a 3-halo-6,7-dimethoxyquinoline and thiophene-3-boronic acid (or its pinacol (B44631) ester) in the presence of a palladium catalyst and a base would be a direct method to form the desired C-C bond. researchgate.netnih.govntnu.norsc.org

Stille Coupling: Alternatively, the Stille coupling could be employed, reacting a 3-halo-6,7-dimethoxyquinoline with a 3-(trialkylstannyl)thiophene. organic-chemistry.orgrsc.orgwikipedia.orgresearchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling offers another route, involving the reaction of a 3-halo-6,7-dimethoxyquinoline with a thiophen-3-zinc reagent.

Metal-Free Protocols

While transition metal catalysis is dominant, metal-free approaches for quinoline synthesis and functionalization are gaining traction due to their environmental and economic benefits. A notable metal-free method for functionalizing the C3 position of quinolines is regioselective iodination. A convenient method for the C3-iodination of quinolines has been developed using molecular iodine and tert-butyl hydroperoxide (TBHP), which likely proceeds through a radical intermediate. acs.org This C3-iodoquinoline can then serve as a precursor for the aforementioned palladium-catalyzed cross-coupling reactions.

Skeletal Editing Strategies for Substituted Quinolines

Skeletal editing is an emerging field in organic synthesis that allows for the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms. researchgate.netchinesechemsoc.orgnih.govbioengineer.orgresearchgate.net This strategy offers a novel approach to the synthesis of substituted quinolines that is distinct from traditional functionalization methods. For instance, a pyridine or quinoline skeleton can be directly edited, potentially allowing for the introduction of substituents at desired positions through rearrangement or insertion reactions. chinesechemsoc.orgresearchgate.net

Recent advancements have demonstrated the tunable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides. nih.govbioengineer.org While the direct application of skeletal editing to synthesize 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline has not been specifically reported, this innovative approach holds promise for the future development of novel synthetic routes to complex quinoline derivatives.

Synthetic Routes to 6,7-Dimethoxyquinoline Scaffolds

The synthesis of the 6,7-dimethoxyquinoline core is a critical first step in many synthetic strategies for the target molecule.

Specific Methodologies for 6,7-Dimethoxy Functionalization

The 6,7-dimethoxy substitution pattern is typically introduced by starting with a precursor that already contains the 3,4-dimethoxyphenyl moiety. Classical quinoline syntheses such as the Friedländer, Combes, and Doebner-von Miller reactions are well-suited for this purpose.

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comresearchgate.netorganic-chemistry.orgresearchgate.net To obtain a 6,7-dimethoxyquinoline, one would start with a 2-amino-4,5-dimethoxybenzaldehyde or a 2-amino-4,5-dimethoxyacetophenone.

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgresearchgate.netyoutube.com In this case, 3,4-dimethoxyaniline would be the starting material. rsc.orgrsc.org The choice of the β-diketone would determine the substitution pattern on the pyridine ring of the resulting quinoline.

Doebner-von Miller Reaction: The Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comslideshare.netslideshare.netresearchgate.net Similar to the Combes synthesis, 3,4-dimethoxyaniline would be the key precursor. rsc.orgrsc.org

A reported synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) starts from 3,4-dimethoxy acetophenone, which undergoes nitration, condensation, reduction and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline, followed by chlorination. google.com This chlorinated intermediate is a valuable precursor for further functionalization, including cross-coupling reactions at the 4-position or potential halogenation at the 3-position. nih.gov

Role of Precursor Molecules in Dimethoxy Quinoline Synthesis

The choice of precursor molecule is paramount in determining the final substitution pattern of the quinoline ring. For the synthesis of 6,7-dimethoxyquinolines, the most logical and commonly used precursor is 3,4-dimethoxyaniline or a derivative thereof. wikipedia.orgrsc.orgrsc.org The substituents on the other reactant in the cyclization reaction will dictate the substituents at the 2, 3, and 4-positions of the quinoline ring.

For the synthesis of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline, a plausible synthetic route would involve:

Formation of the 6,7-dimethoxyquinoline core: This could be achieved through a Combes or Doebner-von Miller reaction starting from 3,4-dimethoxyaniline.

Halogenation at the C3 position: The resulting 6,7-dimethoxyquinoline would then be subjected to regioselective halogenation, for example, iodination using molecular iodine and TBHP, to introduce a handle for cross-coupling. acs.org

Palladium-catalyzed cross-coupling: The final step would be a Suzuki, Stille, or Negishi coupling reaction between the 3-halo-6,7-dimethoxyquinoline and an appropriate thiophene-3-yl organometallic reagent to furnish the target compound, 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline.

Below are interactive data tables summarizing the various synthetic methodologies discussed.

Table 1: Transition Metal-Catalyzed C-H Activation Pathways

| Catalyst Type | Metal | Typical Reaction | Regioselectivity | Reference |

|---|---|---|---|---|

| C-H Activation | Rhodium | Direct arylation | C2, C8 favored; C3 challenging | acs.orgresearchgate.net |

| C-H Activation | Ruthenium | Annulation reactions | Varies with directing group | acs.orgnih.gov |

| C-H Activation | Cobalt | C-H functionalization | Varies with directing group | nih.govresearchgate.net |

| Cyclization | Copper | Domino reactions | N/A | [N/A] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Quinoline Substrate | Thiophene Reagent | Catalyst System | Base | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Halo-6,7-dimethoxyquinoline | Thiophene-3-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Carbonate or phosphate (B84403) base | organic-chemistry.orgresearchgate.netnih.gov |

| Stille | 3-Halo-6,7-dimethoxyquinoline | 3-(Trialkylstannyl)thiophene | Pd catalyst (e.g., Pd(PPh₃)₄) | N/A | rsc.orgwikipedia.orgresearchgate.net |

Table 3: Classical Quinoline Syntheses for 6,7-Dimethoxy Scaffolds

| Reaction Name | Key Precursor | Reactant(s) | Conditions | Reference |

|---|---|---|---|---|

| Friedländer | 2-Amino-4,5-dimethoxy-benzaldehyde/ketone | α-Methylene carbonyl compound | Acid or base catalysis | wikipedia.orgjk-sci.comresearchgate.net |

| Combes | 3,4-Dimethoxyaniline | β-Diketone | Acid catalysis (e.g., H₂SO₄) | wikipedia.orgresearchgate.netyoutube.com |

Introduction of Thiophene Moiety at Quinoline Position 3

The introduction of a thiophene substituent, specifically at the third position of the quinoline ring, is a key synthetic challenge. This requires methods that offer high regioselectivity to avoid the formation of unwanted isomers.

The formation of the C-C bond between the quinoline and thiophene rings is typically achieved through transition-metal-catalyzed cross-coupling reactions. Two of the most prominent and versatile strategies for this purpose are the Suzuki-Miyaura coupling and direct C-H arylation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orgnih.gov For the synthesis of 6,7-dimethoxy-3-(thiophen-3-yl)quinoline, this can be approached in two ways:

Reacting 3-bromo-6,7-dimethoxyquinoline (B3038287) with thiophen-3-ylboronic acid (or its corresponding boronate ester).

Reacting 6,7-dimethoxy-3-boronic acid with 3-bromothiophene.

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and is conducted in a suitable solvent mixture like dioxane/water or toluene (B28343)/ethanol/water. researchgate.net The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid derivatives. nih.gov

Direct C-H Arylation: This modern approach offers a more atom-economical alternative by avoiding the pre-functionalization required for organoboron or organotin reagents. rsc.orgrsc.org In this strategy, a C-H bond on one of the heterocycles is directly coupled with a C-X (where X is a halide) bond on the other. For the target molecule, this could involve:

The palladium-catalyzed reaction of 6,7-dimethoxyquinoline with 3-bromothiophene. This approach relies on the selective activation of the C3-H bond of the quinoline.

The reaction of 3-bromo-6,7-dimethoxyquinoline with thiophene, activating a C-H bond on the thiophene ring.

Achieving high regioselectivity for the C3 position of the quinoline can be challenging, as C2 and C8 positions are often more reactive. nih.govmdpi.com However, the use of specific directing groups or ligands can steer the catalyst to the desired position. mdpi.comnih.gov For instance, rhodium(III)-catalyzed dehydrogenative heteroarylation has been shown to achieve exclusive C3-regioselectivity in the coupling of N-phenylquinoline-3-carboxamide with thiophenes. nih.gov

A critical aspect of the synthesis is controlling the regioselectivity on the thiophene ring to ensure attachment via its C3 position. Thiophene has two distinct C-H bonds available for functionalization (C2/C5 and C3/C4). The C2 and C5 positions are generally more electron-rich and sterically accessible, making them more reactive towards electrophilic substitution and many cross-coupling reactions. rsc.orgmdpi.com

In Suzuki-Miyaura couplings , the issue of isomerism is controlled by the starting materials. Using pure thiophen-3-ylboronic acid will, in principle, yield the desired 3-substituted product. However, the stability of the boronic acid itself is a factor; thiophen-2-ylboronic acid is known to be more prone to protodeboronation (loss of the boronic acid group) under reaction conditions than thiophen-3-ylboronic acid, which can affect reaction efficiency. nih.gov

In direct C-H arylation reactions, controlling the regioselectivity is more complex and depends heavily on the reaction conditions. rsc.org

Steric Hindrance: Bulky substituents on the thiophene ring can direct arylation to the less hindered position.

Directing Groups: A directing group placed at a specific position on the thiophene ring can guide the metal catalyst to an adjacent C-H bond. For example, a methylsulfinyl group at the C3 position of thiophene has been shown to direct palladium-catalyzed arylation to the C2 position. nih.gov

Catalyst and Ligands: The choice of palladium catalyst and phosphine (B1218219) ligands can significantly influence the site of C-H activation. Some catalytic systems have been developed that favor C3 or C4 arylation over the more common C2/C5 arylation. rsc.org

Achieving the desired 3-(thiophen-3-yl) linkage requires careful selection of either a pre-functionalized thiophene-3-yl reagent (like a boronic acid) or a highly regioselective C-H activation protocol that specifically targets the C3 positions of both heterocycles. mdpi.commdpi.com

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the most prominent example being the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A significant advancement for biological applications is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a toxic copper catalyst. magtech.com.cnnih.gov The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) derivative. magtech.com.cnnih.gov

While not a direct method for forming a C-C bond between the two aromatic rings, click chemistry can be employed to conjugate thiophene and quinoline moieties via a stable triazole linker. A plausible synthetic pathway could involve:

Functionalization: Synthesizing an azide-functionalized thiophene (e.g., 3-azidothiophene) and a strained alkyne-functionalized 6,7-dimethoxyquinoline (e.g., a dibenzocyclooctyne (DBCO) derivative attached to the quinoline core).

Cycloaddition: Reacting the two components. The strained alkyne readily undergoes a [3+2] cycloaddition with the azide (B81097) under mild, catalyst-free conditions to form the thiophene-triazole-quinoline conjugate. nih.govresearchgate.net

This modular approach allows for the connection of complex fragments late in a synthetic sequence. The resulting 1,2,3-triazole ring is chemically stable and can act as a rigid linker between the two heterocyclic units. researchgate.net

Mechanistic Investigations of Synthetic Reaction Pathways

Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions, improving yields, and controlling selectivity. This is achieved through a combination of spectroscopic monitoring, control experiments, and computational studies.

The progress of synthetic reactions leading to quinoline derivatives can be followed in real-time or through analysis of aliquots using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for monitoring reaction progress by observing the disappearance of starting material signals and the appearance of product signals. researchgate.netbeilstein-journals.org Concentration-dependent NMR studies can also reveal intermolecular interactions, such as π-π stacking between quinoline molecules, which might influence reaction pathways. uncw.edu For complex structures, 2-D NMR techniques like COSY are essential for confirming the connectivity of atoms in the final product. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to track the formation and consumption of key functional groups. For instance, the characteristic stretching frequencies of carbonyl groups in quinolinequinones can help identify specific substitution patterns. mdpi.com

Kinetic Isotope Effect (KIE) Experiments: KIE studies are fundamental for identifying the rate-determining step of a reaction. By replacing a hydrogen atom with deuterium (B1214612) at a reactive C-H bond, a primary KIE (kH/kD > 1) indicates that the C-H bond cleavage is involved in the slowest step of the mechanism, a common feature in C-H activation reactions. nih.govnih.gov

Control experiments, such as running a reaction in the absence of a catalyst or a ligand, are performed to confirm the essential role of each component in the catalytic cycle.

The outcome of transition-metal-catalyzed cross-coupling reactions is highly dependent on the interplay of various reaction parameters.

Catalysts: The choice of metal and its ligand sphere is paramount.

Palladium: Pd(OAc)₂ and Pd(PPh₃)₄ are common catalysts for Suzuki and direct arylation reactions. researchgate.netmdpi.com The activity and selectivity can be tuned by ancillary ligands. Bulky, electron-rich phosphine ligands often promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. scienceopen.com

Rhodium and Nickel: Other metals like rhodium and nickel are also effective. Rh(III) catalysts have shown excellent regioselectivity for C3-functionalization of quinolines, while nickel catalysts can be a more economical alternative to palladium for certain couplings. nih.govmdpi.com

Solvents: The solvent can influence catalyst stability, solubility of reagents, and reaction rates. whiterose.ac.ukrsc.org In palladium-catalyzed couplings, polar aprotic solvents like DMF, dioxane, and toluene are frequently used. whiterose.ac.uknih.gov The solvent can also act as a ligand, coordinating to the metal center and affecting its catalytic activity. whiterose.ac.uk The use of greener solvent systems, such as water with surfactants to form micelles, is an area of active research. unimib.it

Additives (Bases and Ligands):

Bases: A base is typically required in both Suzuki and C-H arylation reactions. In Suzuki couplings, the base activates the organoboron species. In C-H activation, it often participates in the deprotonation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

Ligands: Phosphine ligands (e.g., PPh₃, XPhos, RuPhos) stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can dramatically affect the yield, reaction time, and regioselectivity. nih.govscienceopen.com

Other Additives: In some C-H activation reactions, oxidants (like Ag₂CO₃ or Cu(OAc)₂) are needed to regenerate the active catalyst. mdpi.com Carboxylic acids, such as pivalic acid (PivOH), can act as co-catalysts, facilitating the C-H activation step. nih.gov

The optimization of these parameters is often necessary to achieve high yields and selectivity for a specific target molecule like 6,7-dimethoxy-3-(thiophen-3-yl)quinoline.

Table 1: Effect of Catalyst and Ligand on C-H Arylation Yields Data is illustrative and based on general findings in the literature for similar transformations.

| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (5) | PPh₃ (10) | Dioxane | K₂CO₃ | 65 | mdpi.com |

| Pd(OAc)₂ (5) | XPhos (10) | Toluene | K₃PO₄ | 85 | scienceopen.com |

| [Cp*RhCl₂]₂ (2.5) | - | Dioxane | K₃PO₄ | 73 (C3-selective) | nih.gov |

| NiCl₂(dppe) (10) | - | DMF | K₂CO₃ | 58 | mdpi.com |

Table 2: Influence of Solvent on Suzuki Coupling Reaction Time and Yield Data is illustrative and based on general findings in the literature for similar transformations.

| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene/Ethanol/H₂O | 100 | 12 | 88 | researchgate.net |

| Dioxane/H₂O | 90 | 18 | 82 | scienceopen.com |

| DMF | 110 | 8 | 91 | nih.gov |

| Surfactant/H₂O (Micellar) | 60 | 1 | 94 | unimib.it |

Based on the available search results, it is not possible to generate a detailed scientific article on the "Theoretical Chemistry and Computational Modeling of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline" that strictly adheres to the provided outline.

The search results discuss theoretical and computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular docking for a variety of quinoline, dimethoxy-quinoline, and thiophene-containing derivatives. However, none of the provided search results contain specific experimental or computational data (e.g., optimized molecular geometries, HOMO-LUMO energy levels, reactivity indices, theoretical spectroscopic data, or molecular docking binding energies) for the exact compound “6,7-Dimethoxy-3-(thiophen-3-yl)quinoline.”

Generating the requested article would require specific quantitative data and detailed research findings for this particular molecule, which are not present in the search results. To provide an accurate and scientifically sound article, targeted computational studies on "6,7-Dimethoxy-3-(thiophen-3-yl)quinoline" would need to be performed and published.

Theoretical Chemistry and Computational Modeling of 6,7 Dimethoxy 3 Thiophen 3 Yl Quinoline

Molecular Docking Investigations

Prediction of Ligand-Target Binding Modes and Affinities

Computational docking is a primary tool used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of this interaction, often expressed as a binding affinity or docking score. For quinoline-based compounds, molecular docking studies have been instrumental in elucidating their binding modes with a variety of protein targets. While specific studies on 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline are not extensively detailed in the provided literature, the binding patterns of analogous quinoline (B57606) derivatives can offer significant predictive power.

The predicted binding affinities for related quinoline compounds against various targets are often in the micromolar to nanomolar range, suggesting that 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline could also exhibit potent inhibitory activity. The table below summarizes the binding affinities of representative quinoline derivatives against different biological targets, which can serve as a reference for the potential affinities of the title compound.

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |

| Quinazoline Derivatives | VEGFR-2 | Not specified in provided text |

| Quinoline-3-carboxamides | ATM Kinase | Not specified in provided text |

| Dihydroxyl-quinoline derivatives | Acetylcholinesterase | High binding energies reported researchgate.net |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 |

This table presents data for related quinoline structures to infer potential binding affinities for 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Pi Stacking)

The stability of a ligand-receptor complex is dictated by a network of intermolecular interactions. For 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline, several key interactions can be predicted based on its chemical structure and studies of similar molecules.

Hydrogen Bonding: The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor. In kinase inhibition, for example, this nitrogen often forms a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase. mdpi.com The oxygen atoms of the methoxy (B1213986) groups could also act as hydrogen bond acceptors with appropriate donor groups in the binding pocket.

Hydrophobic Contacts: The aromatic quinoline and thiophene (B33073) rings are inherently hydrophobic and are expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding site. Residues such as leucine, isoleucine, valine, and phenylalanine are commonly involved in such interactions with quinoline-based ligands. acs.org

Pi-Pi Stacking: The planar aromatic systems of the quinoline and thiophene rings can engage in pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings are stacked face-to-face or in an offset fashion, contribute significantly to the binding affinity.

A summary of the likely intermolecular interactions for 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline is presented below:

| Type of Interaction | Involved Moiety of the Ligand | Potential Interacting Residues in Target |

| Hydrogen Bonding | Quinoline Nitrogen, Methoxy Oxygens | Hinge region backbone amides, Serine, Threonine |

| Hydrophobic Contacts | Quinoline Ring, Thiophene Ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Quinoline Ring, Thiophene Ring | Phenylalanine, Tyrosine, Tryptophan |

This table outlines the predicted key intermolecular interactions based on the structure of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline and data from related compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational flexibility of both the ligand and the protein over time.

Analysis of Conformational Dynamics and Ligand Stability within Biological Binding Sites

MD simulations can reveal how 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline adapts its conformation within the binding site to optimize its interactions. The simulations would likely show that the core quinoline structure remains relatively rigid, while the thiophene ring may exhibit some rotational freedom to find the most favorable orientation. The stability of the ligand within the binding site is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable binding mode is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in its initial binding pose. Studies on other quinoline derivatives have shown stable secondary structures of the protein-ligand complex throughout simulations of up to 100 nanoseconds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Ligand-Based QSAR Studies

In the absence of a known 3D structure of the target protein, ligand-based QSAR models can be developed. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices). For a series of quinoline derivatives, a QSAR model could predict the biological activity of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline based on its calculated descriptors. QSAR studies on quinolinone-based thiosemicarbazones have successfully identified key descriptors like van der Waals volume, electron density, and electronegativity as being important for their antitubercular activity. nih.gov A similar approach could be applied to a series of quinoline compounds to predict the activity of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline and to guide the synthesis of new, more potent analogs.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Strategies for Complex Analogues

The exploration of the chemical space around the 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline core is a fundamental step in understanding its structure-activity relationships. Future research should prioritize the development of advanced and efficient synthetic methodologies to generate a diverse library of complex analogues. This includes the functionalization of both the quinoline (B57606) and thiophene (B33073) rings. researchgate.net

Modern synthetic techniques such as C-H bond functionalization, microwave-assisted synthesis, and multicomponent reactions could offer streamlined routes to novel derivatives. sci-hub.semdpi.comnih.gov These methods can facilitate the introduction of a wide array of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The development of greener synthetic approaches should also be a consideration to ensure sustainability and reduce environmental impact. mdpi.comelsevierpure.com

Deeper Exploration of Molecular Mechanisms Beyond Primary Target Interactions

While preliminary studies may identify primary molecular targets, a comprehensive understanding of the biological activity of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline requires a deeper dive into its molecular mechanisms. Quinoline derivatives have been shown to interact with a variety of biological targets, including protein kinases, topoisomerases, and tubulin. nih.govnih.govrsc.org Future in vitro studies should aim to elucidate the specific interactions of this compound and its analogues with these and other potential targets.

Techniques such as proteomics, transcriptomics, and cellular thermal shift assays can be employed to identify direct binding partners and map the downstream signaling pathways affected by the compound. Understanding these intricate molecular interactions will be crucial for optimizing the compound's efficacy and selectivity.

Expanding Computational Studies for Enhanced Predictive Modeling and Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline, expanding the use of in silico methods can significantly accelerate the design of more potent and selective analogues. Homology modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. ijpsjournal.com

Furthermore, the development of robust quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of novel derivatives before their synthesis, thereby saving time and resources. nih.gov These predictive models, when used in conjunction with experimental data, can guide the rational design of the next generation of quinoline-thiophene hybrids with improved therapeutic profiles.

Investigation of Synergistic Effects with Other Therapeutic Agents in In Vitro Models

A promising avenue for future research is the investigation of the synergistic effects of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline and its analogues when used in combination with existing therapeutic agents. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.

In vitro studies using various cancer cell lines should be conducted to assess the potential for synergistic or additive effects when this quinoline-thiophene hybrid is co-administered with standard-of-care chemotherapeutic drugs or targeted therapies. For instance, some quinoline-chalcone hybrids have demonstrated a synergistic anticancer effect with doxorubicin. ijpsjournal.com Similar investigations for quinoline-thiophene hybrids could reveal new therapeutic strategies, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.

Exploration of Additional Biological Applications for Quinoline-Thiophene Hybrids

The therapeutic potential of quinoline-thiophene hybrids may extend beyond a single biological application. The quinoline scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

Future research should therefore not be limited to a single disease area. A broad-based screening of 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline and its derivatives against a panel of biological targets and in various disease models is warranted. This could uncover novel therapeutic applications for this class of compounds, expanding their potential impact on human health. The hybridization of the quinoline and thiophene moieties offers a unique chemical scaffold that may possess unexpected and valuable biological properties waiting to be discovered.

常见问题

Q. What are the standard synthetic routes for 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline?

The compound can be synthesized via two primary routes:

- Nucleophilic substitution : Reacting 4-chloro-6,7-dimethoxyquinoline with thiophen-3-ol under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to displace the chlorine atom .

- Cyclization reactions : Using polyphosphoric acid (PPA) to cyclize enaminone precursors, followed by purification via column chromatography (hexane:ethyl acetate mixtures) . Key parameters include solvent choice, reaction temperature (e.g., 140°C for PPA-mediated cyclization), and base selection to optimize yield and purity.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and thiophene/quinoline ring protons .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification .

- X-ray crystallography : To resolve crystal packing and intermolecular interactions (e.g., C–H···π, π-π stacking) using programs like SHELXL .

Q. What are the solubility properties of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃). Methoxy and thiophene groups enhance solubility in organic phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance thiophene moiety incorporation?

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or acid catalysts (PPA) improve regioselectivity .

- Solvent effects : High-boiling solvents (DMSO) stabilize intermediates during nucleophilic substitution .

- Kinetic studies : Monitor reaction progress via TLC to identify side products (e.g., over-oxidation of thiophene) .

Q. How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Substituent analysis : Compare analogues (e.g., 5,7-dimethoxy-3-pyridinylquinoline) to assess how methoxy positioning affects target binding .

- Crystallographic validation : Resolve binding modes with targets (e.g., PDGFRβ) to explain potency variations .

- Dose-response assays : Use IC₅₀ values to differentiate true activity from assay artifacts .

Q. What strategies mitigate challenges in crystallizing 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline?

- Co-crystallization : Add co-solvents (ethyl acetate/hexane) to improve crystal lattice formation .

- Hydrogen bond engineering : Introduce halogen substituents or polar groups to stabilize intermolecular interactions .

- Temperature gradients : Slow cooling from saturated solutions enhances crystal quality .

Methodological Guidance

Q. How to design a kinetic study for thiophene-quinoline coupling reactions?

- In situ monitoring : Use FT-IR or UV-Vis spectroscopy to track intermediate formation.

- Variable temperature NMR : Identify rate-limiting steps at different temperatures .

- Computational modeling : DFT calculations predict transition states and activation energies for substitution pathways .

Q. What are best practices for resolving spectral overlaps in NMR analysis?

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for methoxy and aromatic protons .

- Deuterated solvents : Use DMSO-d₆ to minimize background interference .

- Paramagnetic shift reagents : Add Eu(fod)₃ to separate overlapping signals .

Data Contradiction Analysis

Q. Why might biological assays show inconsistent inhibition of PDGFRβ?

- Compound stability : Degradation in aqueous media (e.g., hydrolysis of methoxy groups) can reduce apparent activity .

- Off-target effects : Screen against related kinases (e.g., VEGFR) to confirm selectivity .

- Batch variability : Ensure consistent purity (>95% by HPLC) across experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。